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molecular formula C11H18O3 B8519801 Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate

Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate

Cat. No. B8519801
M. Wt: 198.26 g/mol
InChI Key: LQFDKQYXOSMBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828985B2

Procedure details

To a solution of methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (190 mg, 0.97 mmol) in methanol was added NaBH4 (76 mg, 2 mmol) at 0° C. The mixture was stirred at rt for 2 h, and concentrated. The residue was diluted with water, and the mixture was extracted with Et2O. The organic layer was concentrated to give methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate, which was used in the next step directly without purification (140 mg, crude).
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]2[CH2:8][CH2:9][CH2:10][CH:3]1[CH2:4][CH:5]([C:11]([O:13][CH3:14])=[O:12])[CH2:6]2.[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH:7]2[CH2:8][CH2:9][CH2:10][CH:3]1[CH2:4][CH:5]([C:11]([O:13][CH3:14])=[O:12])[CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
O=C1C2CC(CC1CCC2)C(=O)OC
Name
Quantity
76 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C2CC(CC1CCC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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